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Introduction
AV5124 is an orally administered investigational antiviral agent demonstrating potent activity

against a broad range of influenza A and B viruses.[1][2][3] Developed by Viriom Inc., AV5124
is a prodrug that is converted in vivo to its active metabolite, AV5116.[4][5][6] This technical

guide provides a comprehensive overview of the antiviral spectrum of AV5124 against various

influenza strains, details the underlying mechanism of action, and outlines the experimental

methodologies used to characterize its efficacy.

Core Mechanism of Action: Cap-Dependent
Endonuclease Inhibition
AV5116, the active form of AV5124, targets the cap-dependent endonuclease (CEN) activity of

the influenza virus polymerase acidic (PA) subunit.[4][5][7] This enzyme is essential for viral

replication, specifically in a process known as "cap-snatching," where the virus cleaves the 5'

caps from host pre-messenger RNAs to prime transcription of its own genome. By inhibiting the

CEN, AV5116 effectively blocks viral RNA transcription and subsequent protein synthesis,

thereby halting the replication cycle.[4][8] This mechanism of action is similar to the approved

antiviral baloxavir marboxil.[4]
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Caption: Inhibition of the influenza virus cap-dependent endonuclease by AV5116.
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Antiviral Spectrum and Potency
Laboratory studies have demonstrated that AV5124 exhibits potent suppression of a wide array

of influenza A and B viruses.[1][9] This includes activity against strains resistant to other

classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and other cap-

dependent endonuclease inhibitors (e.g., baloxavir).[1][2][3]

Quantitative Antiviral Activity of AV5116
The antiviral potency of AV5116 has been quantified using cell-based assays, with the 50%

effective concentration (EC₅₀) values serving as a key metric. The data presented below is

derived from in vitro studies in Madin-Darby canine kidney (MDCK) cells.
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Influenza Virus
Strain

Subtype/Linea
ge

Key
Characteristic
s

AV5116 EC₅₀
(nM)

Baloxavir Acid
(BXA) EC₅₀
(nM)

A/California/07/2

009
A(H1N1)pdm09 Wild-Type 0.89 0.77

A/Victoria/3/75 A(H3N2) Wild-Type 0.03 0.04

A/Hong

Kong/8/68
A(H3N2) Wild-Type 0.31 0.47

B/Florida/4/2006 B (Yamagata) Wild-Type 2.44 4.88

B/Malaysia/2506/

2004
B (Victoria) Wild-Type 4.22 4.11

A/California/07/2

009-like
A(H1N1)pdm09

Oseltamivir-

resistant (H275Y

NA)

0.28 0.30

A/Perth/265/200

9-like
A(H1N1)pdm09

Oseltamivir-

resistant (H275Y

NA)

0.37 0.48

A/Mississippi/03/

2001-like
A(H1N1)

Oseltamivir-

resistant (E119V

NA)

0.43 0.26

A/Aichi/2/68-like A(H3N2)

Baloxavir-

resistant (I38T

PA)

12.30 33.20

Data sourced from Ivashchenko et al., 2021.[4]

Notably, AV5116 has demonstrated comparable or superior potency to baloxavir acid (BXA)

against wild-type viruses and was more effective against the BXA-resistant strain with the I38T

substitution in the PA protein.[4][5][6]
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The characterization of AV5124's antiviral activity involves several key in vitro and in vivo

experimental procedures.

In Vitro Antiviral Assays
1. Plaque Reduction Assay: This is a standard method to determine the concentration of an

antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and

grown to confluence.

Virus Infection: The cell monolayers are infected with a specific influenza virus strain at a

known multiplicity of infection (MOI).

Compound Treatment: Immediately following infection, the cells are treated with serial

dilutions of the antiviral compound (e.g., AV5116).

Overlay and Incubation: The cells are covered with an overlay medium (e.g., agar or

methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation. Plates

are incubated for a defined period.

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with

crystal violet) to visualize and count the plaques.

EC₅₀ Calculation: The number of plaques at each compound concentration is compared to a

no-drug control to calculate the EC₅₀ value.

2. Polymerase (Endonuclease) Activity Assay: This cell-free assay directly measures the

inhibitory effect of the compound on the viral endonuclease.

Enzyme Source: The influenza virus polymerase complex is purified or expressed.

Substrate: A labeled RNA substrate that mimics the capped host pre-mRNA is used.

Reaction: The polymerase complex, substrate, and varying concentrations of the inhibitor

(AV5116) are incubated together.
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Detection: The cleavage of the substrate by the endonuclease is measured, often using

fluorescence or radioactivity.

IC₅₀ Calculation: The concentration of the inhibitor that reduces endonuclease activity by

50% (IC₅₀) is determined.

In Vivo Efficacy Studies
Mouse Model of Influenza Infection:

Animal Model: Typically, BALB/c mice are used for these studies.

Virus Challenge: Mice are intranasally inoculated with a lethal dose of an influenza virus

strain.

Drug Administration: AV5124 is administered orally at various dosages (e.g., 20 mg/kg and

50 mg/kg) at specific time points relative to the virus challenge (e.g., immediately and 12

hours post-inoculation).[4]

Monitoring: The animals are monitored daily for a set period (e.g., 16 days) for changes in

body weight and survival.[4]

Viral Load Determination: Lung tissues may be collected from a subset of animals at specific

time points post-infection to quantify viral titers.[4]

Efficacy Assessment: The effectiveness of the treatment is determined by the survival rate,

reduction in weight loss, and decrease in lung viral loads compared to a control group

receiving a vehicle.[4] In one study, AV5124 at a dose of 50 mg/kg completely protected

mice from virus-induced death.[4][5]
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General Experimental Workflow for AV5124 Evaluation
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Caption: High-level overview of the preclinical and clinical evaluation process for AV5124.

Clinical Development Status
AV5124 has successfully completed Phase I clinical trials, which demonstrated a remarkable

safety and tolerability profile.[1][2][3] The blood drug levels achieved in these studies were

consistent with potent virus suppression for several days after a single oral dose.[1][10] These

positive results support the advancement of AV5124 into Phase II-III efficacy studies.[1][3]
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Conclusion
AV5124 is a promising, orally available antiviral candidate for the treatment of influenza. Its

active metabolite, AV5116, potently inhibits the cap-dependent endonuclease of both influenza

A and B viruses, including strains resistant to existing therapies. The comprehensive in vitro

and in vivo data, coupled with a favorable safety profile from Phase I clinical trials, underscore

its potential as a valuable new agent for managing seasonal and pandemic influenza. Further

clinical development will be crucial to fully elucidate its therapeutic efficacy in humans.
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To cite this document: BenchChem. [AV5124: A Technical Overview of its Antiviral Spectrum
Against Influenza Viruses]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568406#av5124-antiviral-spectrum-against-
influenza-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15568406#av5124-antiviral-spectrum-against-influenza-strains
https://www.benchchem.com/product/b15568406#av5124-antiviral-spectrum-against-influenza-strains
https://www.benchchem.com/product/b15568406#av5124-antiviral-spectrum-against-influenza-strains
https://www.benchchem.com/product/b15568406#av5124-antiviral-spectrum-against-influenza-strains
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15568406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

